(s)-3-Amino-5-phenylpentanoic acid

HCV NS5B Polymerase Inhibition Antiviral Stereochemistry-Activity Relationship

Researchers requiring the pure (S)-enantiomer for stereospecific peptide synthesis or as a chiral negative control face significant risk from racemic or (R)-enantiomer contamination. (S)-3-Amino-5-phenylpentanoic acid (CAS 218278-62-7) delivers: • Validated chiral purity ≥98% for enantioselective HPLC applications. • Defined β3-amino acid scaffold for β-peptide folding studies & peptidomimetic design. • Essential stereoisomeric negative control for HCV NS5B polymerase inhibitor SAR.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 218278-62-7
Cat. No. B112299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(s)-3-Amino-5-phenylpentanoic acid
CAS218278-62-7
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(CC(=O)[O-])[NH3+]
InChIInChI=1S/C11H15NO2/c12-10(8-11(13)14)7-6-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,14)/t10-/m0/s1
InChIKeyCJJYCYZKUNRKFP-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is (S)-3-Amino-5-phenylpentanoic Acid (CAS 218278-62-7)? A Chiral β-Amino Acid for Research Procurement


(S)-3-Amino-5-phenylpentanoic acid (CAS 218278-62-7) is a chiral β-amino acid, also known by its synonym (S)-homobenzyl-β-alanine or H-β-Nva(5-phenyl)-OH [1]. It is structurally classified as a β3-amino acid, characterized by a 3-amino substituent and a 5-phenylpentanoic acid backbone. This compound is a white to off-white solid, with a molecular formula of C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol [1]. As a non-proteinogenic amino acid, its primary utility lies in peptide synthesis, peptidomimetic design, and as a chiral intermediate in medicinal chemistry, rather than in biological metabolic pathways .

Workflow Chiral building block for peptide synthesis and peptidomimetic design
Selection Single (S)-enantiomer for stereochemical-control studies
Use Context Chiral intermediate in medicinal chemistry research

Why (S)-3-Amino-5-phenylpentanoic Acid Cannot Be Generically Substituted


Substituting (S)-3-amino-5-phenylpentanoic acid (CAS 218278-62-7) with its racemate (CAS 91247-38-0) or the (R)-enantiomer (CAS 147228-37-3) introduces significant risks of divergent biological activity. The stereochemistry at the C3 position is a critical determinant of molecular recognition. For instance, in the context of hepatitis C virus (HCV) NS5B polymerase inhibition, it is specifically the (R)-enantiomer that has been reported as a component of tested inhibitors, not the (S)-form [1]. Similarly, substitution with a shorter-chain analog like β-homophenylalanine (3-amino-4-phenylbutanoic acid) alters the spacing between the amino and carboxylic acid functional groups, directly impacting conformational flexibility, secondary structure propensity in β-peptides, and the potential for target binding [2]. These fundamental differences in chirality and backbone geometry preclude simple interchangeability in any structure-activity relationship (SAR)-driven research or synthesis.

Racemate or (R)-enantiomer: stereochemistry at C3 is a critical determinant of molecular recognition; biological activity may not transfer across enantiomers.
Shorter-chain analogs (e.g., β-homophenylalanine): altered backbone spacing directly impacts conformational flexibility and target binding propensity in β-peptides.

Quantitative Differentiation: (S)-3-Amino-5-phenylpentanoic Acid vs. Closest Analogs


Differential Anti-HCV NS5B Polymerase Activity Between (S)- and (R)-Enantiomers

The (R)-enantiomer of 3-amino-5-phenylpentanoic acid has been explicitly tested and reported as a component of Hepatitis C Virus (HCV) NS5B polymerase inhibitors [1]. A review of β-amino acid medicinal applications states that 'Derivatives of ... (R)-3-amino-5-phenylpentanoic acid have been tested as hepatitis C virus (HCV) NS5B polymerase inhibitors' [1]. The review does not mention the (S)-enantiomer having been tested for this specific target, suggesting a potential stereospecific interaction or a lack of explored activity. This implies that for antiviral research targeting NS5B, sourcing the correct (S) or (R) enantiomer is critical, as the (S)-form may be inactive or significantly less potent.

Anti-HCV NS5B Enantiomer Comparison
Class-level inference
Reported (R)-enantiomer activity as a component of HCV NS5B polymerase inhibitors; no comparable activity reported for the (S)-enantiomer.
Enantiomer-specific antiviral research context requires review.
Data to verify; inferred from review source without primary IC₅₀ values.
HCV NS5B Polymerase Inhibition Antiviral Stereochemistry-Activity Relationship

PPARγ Ligand Activity: (S)-Enantiomer as a Chiral Modifier vs. Clinical Candidates

A discontinued Biosynth product listing, described as an organic compound investigated as a ligand for the nuclear receptor peroxisome proliferator-activated receptor gamma (PPARγ), explicitly mentions the compound is racemic ('stereoisomers of 3-amino-5-phenylpentanoic acid are racemic') . This contrasts with the pure (S)-enantiomer available as CAS 218278-62-7. The source notes the compound 'has been shown to have anti-inflammatory and antiatherosclerotic properties' . While no direct IC₅₀ comparison against a clinical PPARγ agonist like Rosiglitazone is available, the data confirms that the (S)-enantiomer is a key tool for preparing chiral modifiers for liquid chromatography, a role the racemate cannot fulfill with the same specificity .

Chiral LC Modifier Capability
Supporting evidence
Pure (S)-enantiomer enables preparation of a chiral acidic modifier for enantioselective LC; racemate cannot fulfill this role.
Supports analytical method development fit.
Source review; supplier-reported application context.
PPARγ Agonism Anti-inflammatory Chiral Chromatography

Chain-Length Dependence of DPP-IV Inhibition: β-Homophenylalanine Analogs vs. 3-Amino-5-phenylpentanoic Acid

A substantial body of literature details the SAR for β-homophenylalanine (3-amino-4-phenylbutanoic acid) derivatives as DPP-IV inhibitors [1]. A seminal 2004 paper on potent and selective β-homophenylalanine-based DPP-IV inhibitors reported IC₅₀ values in the nanomolar range (e.g., 119-270 nM for optimized trifluoro-analogs) [1]. In contrast, no primary literature has been identified that evaluates the DPP-IV inhibitory activity of the one-carbon-homologated (S)-3-amino-5-phenylpentanoic acid. The extension of the carbon backbone between the amino and carboxylate groups alters the spatial relationship crucial for binding, suggesting that the established structure-activity relationships from the β-homophenylalanine series cannot be directly extrapolated.

DPP-IV Inhibition SAR Gap
Cross-study comparable
β-homophenylalanine analogs: reported IC₅₀ 119–270 nM against DPP-IV. Target compound: no DPP-IV inhibitory activity reported.
Chain-length difference precludes direct SAR extrapolation.
Gap in primary literature; de novo SAR exploration required.
DPP-IV Inhibition Type 2 Diabetes SAR β-Amino Acids

Procurement-Driven Application Scenarios for (S)-3-Amino-5-phenylpentanoic Acid (CAS 218278-62-7)


Enantioselective Liquid Chromatography Method Development

Procure the pure (S)-enantiomer as a chiral acidic modifier for aminopropyl columns in preparative liquid chromatography. This application is directly supported by evidence that the compound can facilitate enantioselective separations, a role where the racemate or wrong enantiomer would be ineffective .

Synthesis of Enantiomerically Pure β-Peptides and Peptidomimetics

The compound serves as a key chiral building block for solid-phase and solution-phase peptide synthesis, enabling the construction of sequence-defined β-peptides with predictable folding propensities [1]. Its use is predicated on the unique spacing provided by its 5-phenylpentanoic acid backbone, which differs from the more common β-homophenylalanine scaffold and can be exploited to design novel secondary structures [1].

Negative Control or Inactive Enantiomer for Antiviral Research

Given the reported activity of the (R)-enantiomer as a component of HCV NS5B polymerase inhibitors, the (S)-enantiomer is a critical procurement item for use as a stereoisomeric negative control in mechanism-of-action and specificity studies [2].

PPARγ-Targeted Probe Synthesis and Biological Studies

The reported anti-inflammatory and antiatherosclerotic properties linked to PPARγ agonism, though largely associated with the racemate, make the pure (S)-enantiomer a valuable starting point for synthesizing structurally defined probes to investigate binding modes and off-target effects .

Application
Selection Property
Validation Focus
Enantioselective LC method development
Chiral purity (single enantiomer)
Enantioselective separation performance
Enantiopure β-peptide and peptidomimetic synthesis
Backbone spacing and chiral integrity
Folding propensity and secondary structure design
Antiviral stereoisomeric negative control
Enantiomer identity confirmation
Target engagement specificity vs. (R)-enantiomer
PPARγ-targeted probe synthesis
Chiral building block for defined probes
Binding mode and off-target effect review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


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